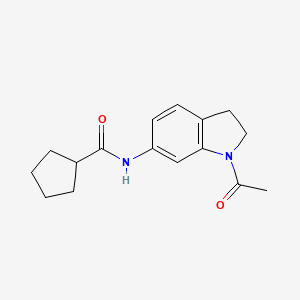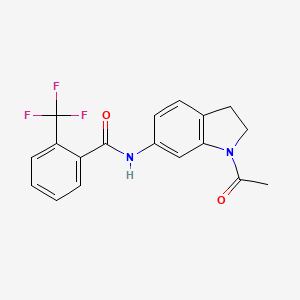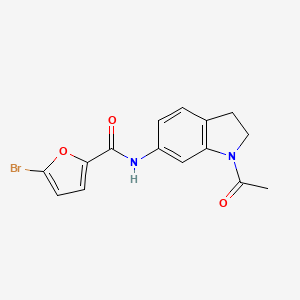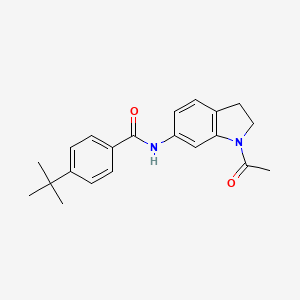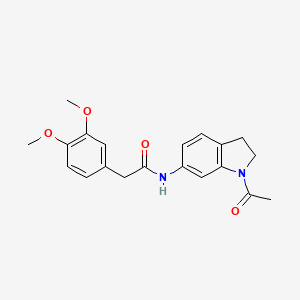
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide, or NADA for short, is an indole-based compound that has been studied for its potential therapeutic properties. NADA is a novel compound that has been developed by researchers as a potential treatment for a variety of conditions, including anxiety, depression, drug addiction, and inflammation. NADA has been shown to have a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of NADA is not yet fully understood, but it is believed to involve the modulation of the serotonin and dopamine systems. NADA has been shown to bind to a variety of serotonin and dopamine receptors, and to modulate the activity of these receptors in a manner that affects the activity of the neurotransmitters serotonin and dopamine.
Biochemical and Physiological Effects
NADA has been shown to have a range of biochemical and physiological effects. In animal studies, NADA has been shown to have anxiolytic effects, to reduce the symptoms of drug withdrawal, to have anti-inflammatory effects, and to reduce the symptoms of depression. NADA has also been shown to modulate the activity of the serotonin and dopamine systems, and to affect the activity of these neurotransmitters.
Advantages and Limitations for Lab Experiments
The use of NADA in laboratory experiments has a number of advantages. NADA is relatively easy to synthesize, and is relatively stable. In addition, NADA has a range of biochemical and physiological effects, and has been studied for its potential therapeutic applications. However, there are some limitations to the use of NADA in laboratory experiments. NADA is a relatively new compound, and its mechanism of action is not yet fully understood. As a result, it is not yet known how NADA will interact with other compounds in the body, or how it will affect different physiological systems.
Future Directions
In order to further explore the potential therapeutic applications of NADA, there are a number of future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of NADA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential of NADA in the treatment of a variety of conditions, such as anxiety, depression, drug addiction, and inflammation. Finally, further research could be done to explore the potential interactions of NADA with other compounds in the body, and to further investigate its potential therapeutic applications.
Synthesis Methods
NADA can be synthesized via a multi-step process that involves the reaction of a variety of chemical reagents. The first step involves the reaction of indole-6-carboxylic acid with acetyl chloride and sodium hydroxide to form the corresponding N-acetylindole-6-carboxylic acid. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid and sodium hydroxide to form NADA.
Scientific Research Applications
NADA has been studied for its potential therapeutic properties, and has been investigated for its possible use in the treatment of a variety of conditions. In animal studies, NADA has been shown to have anxiolytic effects in mice, and to reduce the symptoms of drug withdrawal in rats. In addition, NADA has been studied for its anti-inflammatory effects in mice, as well as its potential to reduce the symptoms of depression in rats.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-9-8-15-5-6-16(12-17(15)22)21-20(24)11-14-4-7-18(25-2)19(10-14)26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQAKFMOAARBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






